(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride
Overview
Description
(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.70. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Pharmacology : A study examined the cardiovascular pharmacological profiles of novel indorenate analogs, including methyl 3‐amino‐(1H‐indol‐3‐yl) propanoate hydrochloride. These compounds showed significant effects on blood pressure and vascular tone, with ester derivatives inducing long-lasting increases in arterial blood pressure (Pérez-Alvarez et al., 1999).
Chiral Catalysis in Drug Research : The compound is an important intermediate in pharmaceuticals such as S-dapoxetine. A study using Methylobacterium Y1-6 demonstrated its potential in asymmetric biocatalysis for producing enantiopure compounds, highlighting its significance in drug research (Li et al., 2013).
Synthesis of Amino Acids and Pharmaceuticals : Research has been conducted on the synthesis and resolution of amino acids, such as 2-amino-5-(p-methoxyphenyl)pentanoic acid, which are constituent amino acids in various toxins and pharmaceutical compounds (Shimohigashi et al., 1976).
Natural Product Isolation and Characterization : Studies have isolated and characterized compounds like methyl 3-(2,4-dihydroxy-5-methoxyphenyl)propionate from natural sources, indicating the relevance of such compounds in the study of natural products (Wang et al., 2011).
Enzymatic Kinetic Resolution : The compound has been used in the enzymatic kinetic resolution of methyl trans-3-(4-methoxyphenyl)glycidate, a key intermediate for the synthesis of certain drugs (Cantele et al., 2001).
Synthesis of Advanced Chiral Synthons : It has also been used in the asymmetric reduction of keto esters to produce chiral alcohols, which are advanced synthons for pharmaceuticals like diltiazem (Chen et al., 2021).
Antimicrobial and Antifungal Activities : Research has demonstrated that derivatives containing 3-amino-3-phenylpropanoate exhibit antimicrobial and antifungal activities, making them significant in the development of new therapeutic agents (Mickevičienė et al., 2015).
Chemical Synthesis of Analgesics : The compound is involved in the synthesis of central analgesics like tapentadol hydrochloride, highlighting its role in the production of pain relief medications (Yuhua, 2010).
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECZUOHUAFORHP-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@@H](C(=O)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743888 | |
Record name | Methyl 3-methoxy-L-phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72747-20-7 | |
Record name | Methyl 3-methoxy-L-phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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